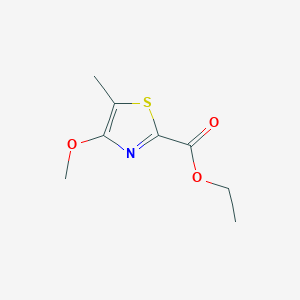Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
CAS No.: 2095410-22-1
Cat. No.: VC6264733
Molecular Formula: C8H11NO3S
Molecular Weight: 201.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2095410-22-1 |
|---|---|
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 |
| IUPAC Name | ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3 |
| Standard InChI Key | ASYSQZHBVSRABE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=C(S1)C)OC |
Introduction
Structural Characteristics and Nomenclature
Core Thiazole Framework
The thiazole ring is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3. Substitutions at positions 4 and 5 with methoxy and methyl groups, respectively, introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The ester group at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications.
Comparative Analysis with Analogous Compounds
Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9), a closely related compound, shares the same backbone but features a hydroxyl group instead of methoxy at position 4 . This structural difference significantly alters polarity and hydrogen-bonding capacity, as evidenced by its melting point of 163–164°C . By contrast, the methoxy substitution in the target compound likely reduces crystallinity and increases lipophilicity, though experimental data remain unpublished.
Table 1: Comparative Physical Properties of Thiazole Derivatives
Synthetic Methodologies and Reaction Pathways
Thiazole Ring Formation
The synthesis of thiazole derivatives typically involves cyclization reactions using Lawesson’s reagent or phosphorus pentasulfide. For example, ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS 869108-50-9) is synthesized via cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with Lawesson’s reagent in tetrahydrofuran (THF) at 75°C, yielding a 28% product after chromatography . Adapting this method, substituting the acetylhydrazine precursor with a methoxy-bearing analog could theoretically yield the target compound, though optimization would be required to address steric hindrance from the methoxy group.
Esterification and Functional Group Interconversion
Pharmacological and Industrial Applications
Antimicrobial and Antiviral Activity
Thiazole derivatives exhibit broad-spectrum biological activity. For instance, 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds demonstrate antiviral properties against plant pathogens . While the target compound’s efficacy remains untested, its structural similarity to bioactive thiazoles suggests potential utility in drug discovery, particularly in targeting viral proteases or bacterial cell-wall synthesis enzymes.
Agrochemical Applications
Methoxy-substituted heterocycles are prevalent in herbicides and fungicides. The methoxy group’s electron-donating effects enhance binding to cytochrome P450 enzymes in pests, as seen in patented thiadiazole urea derivatives . Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate could serve as a precursor in developing next-generation agrochemicals with improved environmental stability.
Future Research Directions
Experimental Characterization
Priority areas include determining melting/boiling points, solubility profiles, and spectroscopic fingerprints (NMR, IR) to establish a baseline for quality control. Computational studies using density functional theory (DFT) could predict reactivity sites for electrophilic substitution or nucleophilic attack.
Biological Screening
In vitro assays against bacterial, fungal, and viral models are essential to validate hypothesized bioactivity. Structure-activity relationship (SAR) studies comparing hydroxylated and methoxylated analogs could optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume